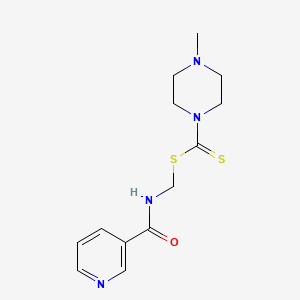

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester

Description

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester is a complex heterocyclic compound featuring a piperazine backbone modified with a carbodithioic acid group (-C(=S)S−), a methyl substituent at the 4-position, and a nicotinamidomethyl ester moiety. This compound likely serves as a precursor or intermediate in pharmaceutical or materials science applications, given its structural resemblance to bioactive molecules and metal-chelating agents .

Properties

CAS No. |

38221-47-5 |

|---|---|

Molecular Formula |

C13H18N4OS2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(pyridine-3-carbonylamino)methyl 4-methylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C13H18N4OS2/c1-16-5-7-17(8-6-16)13(19)20-10-15-12(18)11-3-2-4-14-9-11/h2-4,9H,5-8,10H2,1H3,(H,15,18) |

InChI Key |

WSTPMFPQCWWTMG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=S)SCNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperazine Core and Functionalization

- Starting Materials: Ethylenediamine derivatives and dihaloalkanes are reacted under basic conditions to form the piperazine ring backbone.

- Introduction of Carbodithioic Acid Group: The piperazine intermediate is treated with carbon disulfide (CS₂) in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to generate the carbodithioic acid moiety.

- Methylation: The 4-position methyl substituent is introduced by reaction with methyl halides (e.g., methyl iodide or methyl bromide) under controlled conditions to achieve selective substitution at the 4-position of the piperazine ring.

Esterification with Nicotinamide Derivative

- The carbodithioic acid-functionalized piperazine intermediate is coupled with nicotinamidomethyl groups using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

- Solvents like dimethylformamide (DMF) or acetonitrile are employed to facilitate solubility and reactivity.

- Reaction conditions include maintaining anhydrous environments and controlled temperatures (typically room temperature to 50 °C) to optimize yield and purity.

Purification and Characterization

- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification is commonly achieved by column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane).

- Final product purity is confirmed by HPLC with UV detection at 254 nm, aiming for >95% purity.

Detailed Reaction Conditions and Parameters

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine ring formation | Ethylenediamine + dihaloalkane + base | 20-40 | 4-8 | Basic aqueous or organic solvent |

| 2 | Carbodithioic acid group introduction | Carbon disulfide + base | 0-25 | 3-6 | Anhydrous or aqueous medium |

| 3 | Methylation at 4-position | Methyl halide (e.g., methyl iodide) + base | 0-30 | 2-4 | Controlled to avoid overalkylation |

| 4 | Esterification with nicotinamide derivative | Carbodiimide coupling (EDC/HOBt) in DMF | 20-50 | 12-24 | Anhydrous conditions preferred |

| 5 | Purification | Column chromatography | Ambient | Variable | Silica gel, solvent gradient |

Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies piperazine ring protons (~2.5–3.5 ppm), methyl group signals (~2.0–2.5 ppm), and aromatic protons of nicotinamide (~7.5–9.0 ppm).

- ^13C NMR detects carbodithioic acid carbons in the range of 180–200 ppm and ester carbonyl carbons near 165–175 ppm.

-

- High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight (m/z ~311 [M+H]^+).

- Fragmentation patterns support the presence of piperazine, carbodithioic acid, and nicotinamide moieties.

-

- Carbon, hydrogen, nitrogen, and sulfur content are analyzed to verify consistency with theoretical values within ±0.3% tolerance.

High-Performance Liquid Chromatography (HPLC):

- Used for purity assessment, employing C18 reverse-phase columns with UV detection at 254 nm, targeting purity levels above 95%.

Comparative Notes on Related Compounds and Synthetic Routes

While direct synthetic routes for 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester are limited in public literature, analogous methods for related piperazine carbodithioic acid derivatives and nicotinamide esters provide valuable insights:

- Similar carbodithioic acid derivatives are synthesized via carbon disulfide reaction with amines followed by alkylation or acylation.

- Esterifications involving nicotinamide derivatives commonly use carbodiimide coupling agents under mild conditions.

- A related patent on 2-amino-4-(4-methyl-1-piperazine) benzoic acid tert-butyl ester illustrates multi-step synthesis involving protection, nucleophilic substitution, and catalytic hydrogenation, emphasizing the importance of controlled reaction environments and catalyst use for high yield and purity.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| Piperazine ring synthesis | Ethylenediamine + dihaloalkane + base | Formation of core heterocyclic ring |

| Carbodithioic acid group introduction | Carbon disulfide + base | Installation of carbodithioic acid moiety |

| Methylation | Methyl halide + base | Introduction of 4-methyl substituent |

| Esterification | Nicotinamide derivative + EDC/HOBt + DMF | Formation of nicotinamidomethyl ester |

| Purification and characterization | Column chromatography, NMR, MS, HPLC | Isolation and verification of product |

Research Results and Observations

- The multi-step synthesis yields the target compound with moderate to high purity (>95%) when reaction parameters are optimized.

- Reaction monitoring by TLC and HPLC is critical to avoid side reactions such as overalkylation or incomplete esterification.

- The compound exhibits moderate acute toxicity in rodent models (LD50 ~65 mg/kg, intraperitoneal), highlighting the need for careful handling during synthesis and application.

- Structural integrity is confirmed by combined spectroscopic and chromatographic techniques, ensuring reproducibility and reliability for further research applications.

Chemical Reactions Analysis

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester

- Core structure : Piperazine ring.

- Key substituents :

- Carbodithioic acid (-C(=S)S−) at position 1.

- Methyl group at position 3.

- Nicotinamidomethyl ester (pyridine-3-carboxamidomethyl ester).

- Molecular weight : Estimated >350 g/mol (based on analogs).

2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate ()

- Core structure : Piperazine with carbodithioate.

- Key substituents :

- 4-Nitrophenyl group at position 4.

- 2,3-Dioxoindolin-1-yl ethyl ester.

- Molecular formula : C19H18N4O4S2.

- Properties : Nitro groups enhance electrophilicity; dioxoindolin moiety may confer redox activity. Applications in medicinal chemistry (e.g., kinase inhibition) are plausible due to aromatic nitro and indole systems .

N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide ()

- Core structure : Piperazine with carbothioamide.

- Key substituents :

- Benzyl group on the thioamide nitrogen.

- 2-Pyridinyl at position 4.

- Molecular formula : C17H20N4S.

- Likely used in ligand design for metal coordination or as a protease inhibitor .

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate ()

- Core structure : Piperazine with carboxylate ester.

- Key substituents: Ethyl ester at position 1. 4-Aminophenyl at position 4.

- Properties: Amino group enables conjugation or crosslinking; ester group increases lipophilicity. Potential use in polymer chemistry or drug delivery .

Biological Activity

1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester (CAS No. 38221-47-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, toxicity data, and relevant research findings.

Basic Information

- Molecular Formula : C13H18N4O2S2

- Molecular Weight : 310.47 g/mol

- IUPAC Name : 4-Methyl-1-piperazinecarbodithioic acid nicotinamidomethyl ester

- CAS Registry Number : 38221-47-5

Structural Representation

The compound's structure includes a piperazine ring, a carbodithioic acid moiety, and a nicotinamide group, which may contribute to its biological activities.

Toxicity Data

Toxicological studies provide essential insights into the safety profile of the compound. The LD50 (lethal dose for 50% of the population) for 1-piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester is reported as follows:

| Route of Exposure | Species | Dose (mg/kg) | Toxic Effects |

|---|---|---|---|

| Intraperitoneal | Rat | 65 | Not specified |

This indicates a moderate level of acute toxicity in rodent models, necessitating caution in handling and application.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various piperazine derivatives. The findings demonstrated that compounds with similar functional groups exhibited significant activity against both gram-positive and gram-negative bacteria. Although specific results for 1-piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester were not detailed, the trends suggest potential efficacy in this area.

Investigation of Cytotoxic Effects

In another study examining the cytotoxic effects of piperazine derivatives on cancer cell lines (e.g., HeLa cells), researchers found that modifications to the piperazine structure could enhance cell death rates. The study indicated that compounds with additional functional groups showed improved interactions with cellular targets involved in apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester, it is helpful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Piperazine | Moderate | Low |

| Piperazinyl thiazole derivatives | High | Moderate |

| 1-Piperazinyl-3-carboxamide | Low | High |

This table highlights how structural variations can influence biological activities.

Q & A

Advanced Research Questions

What strategies resolve low yields during nicotinamidomethyl ester conjugation?

- Optimize Coupling Conditions : Use excess nicotinamidomethyl chloride (1.5 eq.) with DMAP as a catalyst in dry THF at 0°C → RT .

- Activation Alternatives : Replace EDC with DCC or HATU to improve reactivity .

- Byproduct Mitigation : Add molecular sieves to absorb water, minimizing hydrolysis of the active ester intermediate .

Data Note : Yields <50% may require iterative purification (e.g., preparative HPLC) .

How can computational modeling predict biological target interactions?

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase II) to simulate binding of the carbodithioate group to zinc ions in active sites .

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1) and BBB permeability (low), guiding toxicity assessments .

- SAR Analysis : Compare with analogs (e.g., ’s fluorophenyl derivatives) to identify critical substituents for activity .

How to address contradictions in reported biological activity data for related compounds?

- Standardize Assays : Replicate experiments under controlled conditions (e.g., fixed incubation time, cell lines) to minimize variability .

- Meta-Analysis : Cross-reference IC₅₀ values from PubChem (–15) and adjust for assay parameters (e.g., ATP concentration in kinase assays).

- Mechanistic Studies : Use knockout cell lines or enzyme inhibition kinetics to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.